molecular formula C6H6BrN3O2 B14832824 Methyl 5-bromopyrazin-2-ylcarbamate CAS No. 1209459-67-5

Methyl 5-bromopyrazin-2-ylcarbamate

Cat. No.: B14832824
CAS No.: 1209459-67-5
M. Wt: 232.03 g/mol
InChI Key: LCZBIMVYLKVTNH-UHFFFAOYSA-N
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Description

Methyl 5-bromopyrazin-2-ylcarbamate is a chemical compound with the molecular formula C6H6BrN3O2 and a molecular weight of 232.03 g/mol . It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of Methyl 5-bromopyrazin-2-ylcarbamate typically involves the bromination of pyrazine derivatives followed by carbamoylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent, which is known for its mild reaction conditions and high selectivity . The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The brominated intermediate is then reacted with methyl carbamate to form the final product .

Chemical Reactions Analysis

Methyl 5-bromopyrazin-2-ylcarbamate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide for bromination, palladium catalysts for coupling reactions, and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl 5-bromopyrazin-2-ylcarbamate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 5-bromopyrazin-2-ylcarbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

1209459-67-5

Molecular Formula

C6H6BrN3O2

Molecular Weight

232.03 g/mol

IUPAC Name

methyl N-(5-bromopyrazin-2-yl)carbamate

InChI

InChI=1S/C6H6BrN3O2/c1-12-6(11)10-5-3-8-4(7)2-9-5/h2-3H,1H3,(H,9,10,11)

InChI Key

LCZBIMVYLKVTNH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CN=C(C=N1)Br

Origin of Product

United States

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